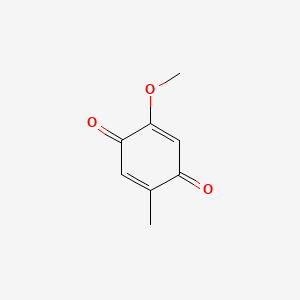

2-Methoxy-5-methyl-1,4-benzoquinone

説明

Discovery and Isolation of 2-Methoxy-5-methyl-1,4-benzoquinone

The discovery of this compound emerged from systematic screening programs aimed at identifying antithrombotic compounds with novel mechanisms of action. Lauer and Anke first isolated this compound from mycelial cultures of Lentinus adhaerens during their comprehensive investigation of basidiomycete secondary metabolites. The isolation process involved screening platelet-rich plasma from bovine slaughter blood to identify compounds with platelet aggregation inhibitory activity. The researchers employed bioassay-guided fractionation techniques to isolate the active principle from fungal culture extracts, ultimately identifying this compound as the compound responsible for the observed biological activity.

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical analysis. The compound was assigned the Chemical Abstracts Service registry number 614-13-1, establishing its unique chemical identity. Mass spectrometric analysis confirmed the molecular formula as carbon eight hydrogen eight oxygen three, with a molecular weight of 152.149 daltons and a monoisotopic mass of 152.047344 daltons. The compound exists as a bright yellow crystalline solid under standard conditions, consistent with the characteristic coloration observed in many quinone derivatives.

The isolation of this compound from Lentinus adhaerens represented a significant milestone in natural product chemistry, as it marked the first documented case of a platelet aggregation inhibitor derived from basidiomycete secondary metabolism. This discovery expanded the known chemical diversity of fungal metabolites and demonstrated the potential of basidiomycetes as sources of bioactive compounds with therapeutic relevance. The compound's identification also contributed to the growing understanding of quinone biosynthesis in fungal systems and the ecological roles of secondary metabolites in basidiomycete biology.

Historical Development in Benzoquinone Research

The historical development of benzoquinone research traces its origins to the pioneering work of Otto Diels and Kurt Alder, whose discovery of the cycloaddition reaction bearing their names fundamentally transformed synthetic organic chemistry. The Diels-Alder reaction, first reported in their seminal publication in Annalen der Chemie, involved the reaction between cyclopentadiene and benzoquinone, producing a mixture of mono- and di-adducts that were inexplicable with the chemistry known at the time. This groundbreaking discovery earned Diels and Alder the Nobel Prize in Chemistry in 1950 and established benzoquinones as essential dienophiles in synthetic methodology.

The early applications of benzoquinone chemistry in synthetic organic chemistry were pioneered by Robert Burns Woodward, whose landmark synthesis of steroids employed this compound as a key starting material. Woodward's synthetic route began with the thermally promoted Diels-Alder reaction between this compound and 1,3-butadiene in benzene, which gave the expected cis-adduct in excellent yield even when carried out in batches of almost 300 grams. This transformation demonstrated the practical scalability of quinone-based synthetic transformations and established the utility of methoxy-substituted benzoquinones in complex molecule synthesis.

The recognition of benzoquinones as ubiquitous natural products significantly influenced the trajectory of natural product chemistry research. Quinones were identified as widely distributed compounds in living organisms, with plastoquinone and phylloquinone serving essential roles in photosynthesis, and ubiquinone participating in aerobic cellular respiration. The discovery that crude plant preparations containing quinones as active ingredients had been prescribed for medicinal purposes for over 4000 years highlighted the long-standing recognition of quinone bioactivity, even before their chemical structures were elucidated.

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends beyond its initial discovery as a bioactive fungal metabolite. The compound exemplifies the structural diversity achievable through enzymatic modification of the basic benzoquinone scaffold, demonstrating how organisms can generate chemical complexity through selective substitution patterns. The presence of both methoxy and methyl substituents on the quinone ring creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity.

Computational studies have provided insights into the electronic properties of this compound through structural and orbital calculations. These investigations revealed that the compound exhibits a bathochromic shift compared to simpler benzoquinone derivatives, with both absorption bands shifted toward lower energy relative to unsubstituted quinone systems. The methoxy-substituted quinones display an intense absorption at 265 nanometers and a weaker absorption band at 350-360 nanometers, representing π to π* transitions that are characteristic of the quinone chromophore.

The biosynthetic pathways leading to this compound in basidiomycete fungi remain an active area of investigation. The compound's structure suggests involvement of methylation and methoxylation enzymatic machinery, indicating sophisticated biosynthetic capabilities within fungal secondary metabolism. The production of this compound by Lentinus adhaerens demonstrates the organism's ability to perform regioselective modifications of aromatic precursors, generating a metabolite with specific biological activity against mammalian platelet aggregation pathways.

Research Trajectory and Current Scientific Interest

Contemporary research interest in this compound encompasses multiple domains of chemical science, reflecting the compound's multifaceted properties and potential applications. The compound's identification as a thromboxane A2 receptor antagonist has stimulated investigation into its mechanism of action and therapeutic potential. The compound inhibits U46619-induced aggregation of human blood platelets with an inhibitory concentration fifty value of 2.5 micrograms per milliliter, corresponding to 16.45 micromolar concentration, establishing its potency in relevant biological assays.

Synthetic methodology development has focused on establishing efficient routes to methoxy-substituted para-benzoquinones, including this compound. Recent synthetic approaches have employed oxidative transformations of alkylated 3-hydroxy-4-methoxyarenes using cerium ammonium nitrate as the oxidizing agent. These methods have been extended to prepare quinone-steroidal hybrid molecules, demonstrating the versatility of the synthetic methodology and expanding the scope of accessible quinone derivatives.

Spectroscopic characterization studies have provided detailed analytical data for this compound, including ultraviolet absorption spectra and cyclovoltammetric behavior. The compound's spectroscopic properties have been correlated with computational predictions, validating theoretical approaches to understanding quinone electronic structure. These studies have implications for both analytical method development and structure-activity relationship investigations in quinone chemistry.

The compound's role in materials science applications represents an emerging area of research interest. The reactive characteristics of this compound enable polymerization under specific conditions, leading to the formation of polymeric materials with potential applications in materials science. This polymerization potential opens new avenues for incorporating quinone functionality into advanced material systems, contributing to the development of redox-active polymers and functional materials.

特性

IUPAC Name |

2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOAGLABGZRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210314 | |

| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-13-1 | |

| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxytoluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone, 2-methoxy-5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F6O8111V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Overview

The CAN-mediated oxidation of 3-hydroxy-4-methoxyphenylpropionic acid derivatives represents a robust pathway to MMBQ. This method exploits the strong oxidizing power of CAN in a biphasic acetonitrile-water system, enabling selective demethylation and quinone formation.

Synthetic Procedure

The synthesis begins with the preparation of 3-hydroxy-4-methoxyphenylpropionic acid (31 ) via reductive hydrogenation of cinnamate precursors. For instance, 3-hydroxy-4-methoxycinnamic acid is reduced using NaBH₄ in acetic acid over a Pd/C catalyst, yielding the propionic acid derivative. Subsequent treatment with CAN (2.5 equiv) in a 1:1 mixture of acetonitrile and water at room temperature for 15 minutes affords MMBQ (16 ) in yields exceeding 70% (Table 1).

Table 1. CAN-Mediated Synthesis of MMBQ

| Substrate | CAN (equiv) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxypropionic acid | 2.5 | H₂O-AcCN (1:1) | 15 | 72 |

| Methyl ester analog | 2.5 | H₂O-AcCN (1:1) | 20 | 68 |

Mechanistic Insights

CAN acts as a one-electron oxidant, initiating single-electron transfer (SET) from the phenolic oxygen. This generates a phenoxy radical, which undergoes subsequent deprotonation and oxidation to the quinone. Computational studies corroborate the role of electron-deficient quinoid intermediates, with density functional theory (DFT) calculations indicating a bathochromic shift (~15 nm) in UV spectra upon methoxy substitution.

Challenges and Optimization

-

By-product Formation : Competing ortho-quinone formation is suppressed by steric hindrance from the methyl group at C5.

-

Solvent Effects : Acetonitrile enhances solubility of intermediates, while water facilitates CAN regeneration. Polar aprotic solvents like DMF reduce yields due to side reactions.

Divanadium-Catalyzed Oxidation of Trimethoxy-methylphenol

Reaction Overview

A high-yielding alternative employs a divanadium polyoxometalate catalyst (TBA₃.₅H₁.₅-I) to oxidize 2,3,4-trimethoxy-6-methylphenol (TMMP) to MMBQ. This method leverages the oxidative power of hydrogen peroxide under acidic conditions, achieving selectivity >90%.

Synthetic Procedure

TMMP (0.1 M) is treated with TBA₃.₅H₁.₅-I (2.5 mM) and HClO₄ (1.25 mM) in acetonitrile at 60°C. Hydrogen peroxide (2 equiv) is added in portions to minimize overoxidation. After 30 minutes, MMBQ is isolated via column chromatography (SiO₂, CH₂Cl₂), yielding 73% (Table 2).

Table 2. Vanadium-Catalyzed Synthesis of MMBQ

| Catalyst Loading (mol%) | Temperature (°C) | H₂O₂ (equiv) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2.5 | 60 | 2 | 30 | 73 |

| 5.0 | 60 | 2 | 15 | 71 |

Mechanistic Pathway

The reaction proceeds via electrophilic hydroxylation at C3 of TMMP, forming a hydroquinone intermediate. Subsequent oxidation by the vanadium catalyst removes two electrons, yielding the para-quinone. Kinetic studies reveal a first-order dependence on catalyst concentration, with an activation energy of 45 kJ/mol.

Side Reactions and Mitigation

-

Tar Formation : Prolonged reaction times (>60 minutes) lead to polymerization, reducing yields to <50%.

-

Solvent Optimization : Replacing acetonitrile with t-BuOH/MeCN (1:1) slows the reaction but improves selectivity to 85%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

CAN Method : Superior for small-scale synthesis (1–10 g) with consistent yields (68–72%).

-

Vanadium Method : Scalable to >100 g with minimal catalyst loss, though requires strict temperature control.

Spectroscopic Characterization

UV-Vis Spectroscopy

MMBQ exhibits distinct absorption bands at λ = 265 nm (π→π*) and 350–360 nm (n→π*), with molar extinction coefficients ε₃₅₀ = 1,200 M⁻¹cm⁻¹. Methoxy substitution redshifts the π→π* transition by 15 nm compared to unsubstituted benzoquinone.

Cyclic Voltammetry

Electrochemical studies reveal a reversible one-electron reduction at E₁/₂ = −0.45 V (vs. Ag/AgCl), attributed to the quinone/semiquinone redox couple. The methyl group at C5 stabilizes the semiquinone radical, lowering the reduction potential by 60 mV versus 2-methoxy-1,4-benzoquinone.

Applications in Hybrid Molecule Synthesis

MMBQ serves as a precursor for steroid-quinone hybrids, such as cholesteryl 5-methoxy-1,4-quinon-2-ylpropionate. Coupling with cholesterol via Steglich esterification (DCC, DMAP) yields amphiphilic derivatives with potential antimicrobial activity .

化学反応の分析

Types of Reactions: 2-Methoxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted quinone derivatives with various functional groups.

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 2-methoxy-5-methyl-1,4-benzoquinone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a natural antimicrobial agent .

2. Antitumor Properties

The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the growth of mutant yeast strains, which are often used as models for cancer research . A study highlighted its potential to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

3. Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against pathogenic fungi such as Candida albicans, showcasing its broad-spectrum antifungal activity .

Biological Research Applications

1. Electron Transfer Agents

Quinones, including this compound, play critical roles in biological electron transfer processes. They are integral to metabolic pathways such as photosynthesis and cellular respiration . The compound's ability to participate in redox reactions makes it a valuable tool in biochemical studies.

2. Free Radical Scavenging

The compound has been identified as a potential free radical scavenger, which is significant in the context of oxidative stress-related diseases. Its antioxidant properties may provide protective effects against cellular damage caused by reactive oxygen species .

Synthetic Organic Chemistry Applications

1. Diels-Alder Reactions

this compound is utilized as a catalyst in Diels-Alder reactions, facilitating the formation of complex organic molecules. Its ability to selectively catalyze these reactions makes it an important reagent in synthetic organic chemistry .

2. Synthesis of Other Quinones

This compound serves as a precursor for synthesizing other methoxy-substituted benzoquinones and steroid-quinone hybrids. The synthetic routes developed for these transformations highlight the compound's versatility in organic synthesis .

Case Studies

作用機序

The mechanism of action of 2-methoxy-5-methyl-1,4-benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, making it an effective electron carrier. In biological systems, it participates in electron transfer processes, contributing to cellular respiration and other metabolic pathways. The compound can also interact with molecular targets such as enzymes and proteins, influencing their activity and function.

類似化合物との比較

Physicochemical Properties

- LogP : 0.92 (compared to 1.79 for compound 1 ), indicating improved hydrophilicity .

- Bioactivity : Exhibits thromboxane A₂ receptor antagonism (IC₅₀ = 16.45 µM), inhibiting platelet aggregation .

- Enzyme Inhibition : Binds to cytochrome P450-3A4 with IC₅₀ = 13.68 ppm, outperforming compound 1 (IC₅₀ = 65.617 ppm) .

Comparison with Structurally Similar Compounds

Thymoquinone (TQ: 2-Isopropyl-5-methyl-1,4-benzoquinone)

- Structure : Contains an isopropyl group instead of methoxy at position 2.

- Solubility : LogP = 1.79 (similar to compound 1 ), but poor bioavailability due to rapid elimination .

- Bioactivity : Anti-inflammatory and anticancer properties via NF-κB pathway modulation.

- Derivatives: Bromoalkylation of 2 yields 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone (3a) and 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone (3b), which have higher logP (3.64 and 4.12, respectively) and comparable TSPO binding to TQ .

Idebenone (2,3-Dimethoxy-5-methyl-1,4-benzoquinone)

- Structure : Additional methoxy group at position 3.

- Function: Synthetic CoQ10 analog with antioxidant activity. The hydroquinone form scavenges free radicals (e.g., peroxyl, tyrosyl) and inhibits lipid peroxidation at ~2 µM .

- Mechanism: Redox cycling between quinone and hydroquinone forms enhances mitochondrial protection .

Tetrafluoro-1,4-benzoquinone (TFBQ)

- Structure : Fluorine substituents at positions 2, 3, 5, and 4.

Structural Effects on Solubility and Reactivity

Substituent Impact on LogP

| Compound | Substituents | LogP |

|---|---|---|

| 2-Methyl-1,4-benzoquinone | Methyl (C-2) | 1.79 |

| 2-Methoxy-5-methyl-1,4-benzoquinone | Methoxy (C-2), Methyl (C-5) | 0.92 |

| Thymoquinone | Isopropyl (C-2), Methyl (C-5) | 1.79 |

| Idebenone | Dimethoxy (C-2,3), Methyl (C-5) | ~2.5* |

| 3a | Methoxy (C-5), Bromoheptyl (C-3) | 3.64 |

| 3b | Methoxy (C-5), Bromodecyl (C-3) | 4.12 |

*Estimated based on alkyl chain contributions.

Chemical Reactivity

- Diels-Alder Reactions : The regioselectivity of 2 in Diels-Alder reactions is influenced by Lewis acids. DFT studies show electron-withdrawing methoxy groups direct electrophilic attack .

- Electrochemical Behavior : Fluorinated analogs (e.g., TFBQ) exhibit enhanced stability in redox reactions due to strong C-F bonds .

生物活性

2-Methoxy-5-methyl-1,4-benzoquinone (MMBQ) is a naturally occurring compound primarily found in certain species of fungi, such as Neolentinus cyathiformis and Neolentinus adhaerens. This compound has garnered interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article presents a comprehensive overview of the biological activity of MMBQ, supported by relevant research findings and case studies.

MMBQ is characterized by its methoxy and methyl substituents on the benzoquinone structure, which contribute to its reactivity and biological activity. The molecular formula of MMBQ is , and its structure can be represented as follows:

Antioxidant Activity

MMBQ exhibits significant antioxidant properties. A study indicated that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that MMBQ possesses anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Anticancer Potential

MMBQ has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies revealed that it induces apoptosis in liver cancer cell lines such as HepG2 and PLC/PRF/5. The mechanism involves the modulation of apoptosis-related proteins, leading to increased cell death in cancerous cells .

Case Studies

- In Vitro Studies on Hepatocellular Carcinoma :

- Antioxidant Activity Assessment :

- Anti-inflammatory Mechanisms :

Comparative Biological Activity Table

| Activity | This compound | Other Compounds |

|---|---|---|

| Antioxidant | High | Variable |

| Anti-inflammatory | Significant inhibition of NF-κB | Depends on structure |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Varies widely |

| Quorum-quenching | Yes | Not applicable |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-methoxy-5-methyl-1,4-benzoquinone and its derivatives?

- Methodological Answer : The compound can be synthesized via methoxy substitution on 2-methyl-1,4-benzoquinone using methanol and ZnCl₂ under reflux conditions (12 hours, ambient temperature), yielding a yellow needle crystal (6.92% yield). Characterization involves FTIR (e.g., C-O-C stretch at 1210 cm⁻¹) and NMR (δ = 3.81 ppm for methoxy protons). Bromoalkyl derivatives (e.g., 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone) are synthesized via decarboxylation with bromoalkyl acids, validated by FTIR and HPLC .

Q. How is lipophilicity (logP) experimentally determined for this compound derivatives?

- Methodological Answer : LogP is measured using the n-octanol/water partitioning system. For example, 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone (logP = 3.64) exhibits higher lipophilicity than the parent compound (logP = 0.92) due to bromoalkyl substituents. This method is critical for predicting bioavailability and membrane permeability in drug design .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., methoxy, quinone carbonyl).

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxy at δ 3.81 ppm in ¹H-NMR; 56.38 ppm in ¹³C-NMR).

- HPLC : Purity assessment using FID detectors .

Advanced Research Questions

Q. How do bromoalkyl substituents influence the anti-inflammatory activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that bromoheptyl derivatives (e.g., 3a) bind more strongly to translocator protein (TSPO) than bromodecyl analogs (3b), with lower binding energies (−8.1 kcal/mol vs. −7.5 kcal/mol). This correlates with improved anti-inflammatory activity, validated via in silico IC₅₀ values (9.725 ppm for 3a vs. 13.68 ppm for the parent compound) .

Q. What computational approaches resolve contradictions in Diels-Alder regioselectivity for this compound?

- Methodological Answer : DFT-B3LYP calculations model transition states to predict regioselectivity. For example, methoxy groups polarize the quinone core, favoring nucleophilic attack at the 5-position. Experimental validation via Thiele acetylation confirms reactivity patterns, with slower kinetics observed at blocked positions (e.g., 3-substitution in this compound) .

Q. How can redox potential tuning enhance catalytic applications of this compound?

- Methodological Answer : Free energy perturbation (FEP) simulations calculate solvation free energies (ΔG) in solvents like n-octanol and hexane. Parameters from CGenFF validate partition coefficients, guiding the design of redox-active catalysts (e.g., Cu/MCM-41 systems for oxidizing 4-methylanisole to this compound) .

Q. What strategies address discrepancies in biological activity between in silico predictions and experimental results?

- Methodological Answer :

- Docking refinement : Use induced-fit docking to account for protein flexibility.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., TSPO-3a complex).

- Experimental validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450-3A4) with computational predictions .

Data Contradiction Analysis

Q. Why do bromoalkyl chain lengths yield conflicting solubility and activity trends?

- Resolution : While longer chains (e.g., bromodecyl) increase logP (solubility in hydrophobic phases), steric hindrance reduces binding efficiency. For example, 3a (7-bromoheptyl) shows higher TSPO affinity than 3b (10-bromodecyl) despite similar logP values. Balancing chain length and steric effects is critical .

Q. How does methoxy substitution impact antioxidant activity compared to hydroxyl analogs?

- Resolution : Methoxy groups reduce redox cycling efficiency vs. hydroxyl groups (e.g., 2-hydroxy-1,4-benzoquinone). However, methoxy derivatives exhibit better stability in biological matrices, as shown in comparative radical scavenging assays (DPPH/ABTS) and microsomal lipid peroxidation studies .

Methodological Tables

| Parameter | This compound | 3a (7-bromoheptyl) | 3b (10-bromodecyl) |

|---|---|---|---|

| logP (n-octanol/water) | 0.92 | 3.64 | 3.58 |

| TSPO Binding Energy (kcal/mol) | −7.2 | −8.1 | −7.5 |

| IC₅₀ (Cytochrome P450-3A4) | 13.68 ppm | 9.725 ppm | 11.2 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。